molecular formula C18H18N2O7 B4301227 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

Cat. No. B4301227
M. Wt: 374.3 g/mol
InChI Key: RSCCTXHEJWOOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid, also known as DNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNBP is a derivative of the amino acid proline and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the replication of certain viruses such as HIV.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been found to exhibit low toxicity and has a high degree of selectivity for certain enzymes and proteins. However, there are also limitations to the use of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects on other cellular processes.

Future Directions

There are several future directions for 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid research. One potential area of research is the development of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid derivatives with improved selectivity and potency. Another area of research is the investigation of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid and its potential off-target effects.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-26-15-7-6-11(9-16(15)27-2)14(10-17(21)22)19-18(23)12-4-3-5-13(8-12)20(24)25/h3-9,14H,10H2,1-2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCCTXHEJWOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-3-{[(3-nitrophenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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